molecular formula C16H13F4N3O3 B4064700 4-fluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-fluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No. B4064700
M. Wt: 371.29 g/mol
InChI Key: WNKMRDOOZADNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as AG-490 and is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

Scientific Research Applications

Synthesis and Material Science Applications

Soluble Fluoro-Polyimides

Research has shown that soluble fluoro-polyimides, synthesized from fluorine-containing aromatic diamines and aromatic dianhydrides, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are valuable for their high-quality and purity, making them suitable for advanced technological applications (Xie et al., 2001).

Pharmaceutical Development and Molecular Imaging

Selective Serotonin Receptor Imaging

A derivative was used as a selective serotonin 1A (5-HT1A) molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying 5-HT1A receptor densities in Alzheimer's disease patients. This study suggests the potential of fluorinated compounds in developing precise diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).

Antimicrobial and Antipathogenic Properties

Antimicrobial Agents

New fluorine-substituted amino compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties have demonstrated significant antimicrobial activity. These findings highlight the importance of incorporating fluorine and nitro elements to enhance antimicrobial efficacy (Bawazir & Abdel-Rahman, 2018).

Biofilm Inhibition

Anti-Biofilm Properties

Thiourea derivatives with fluorine substitutions exhibited notable anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This research opens avenues for developing novel antimicrobial agents with effective antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

4-fluoro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4N3O3/c17-12-4-1-10(2-5-12)15(24)22-8-7-21-13-6-3-11(16(18,19)20)9-14(13)23(25)26/h1-6,9,21H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKMRDOOZADNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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